1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea
CAS No.: 392246-25-2
Cat. No.: VC4353172
Molecular Formula: C23H17Cl2N5O2S
Molecular Weight: 498.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392246-25-2 |
|---|---|
| Molecular Formula | C23H17Cl2N5O2S |
| Molecular Weight | 498.38 |
| IUPAC Name | 1-(3-chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C23H17Cl2N5O2S/c24-15-5-2-8-18(11-15)27-21(31)26-17-7-1-4-14(10-17)20-13-33-23(29-20)30-22(32)28-19-9-3-6-16(25)12-19/h1-13H,(H2,26,27,31)(H2,28,29,30,32) |
| Standard InChI Key | YEGYSLMHLPAUSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Synthesis of the Compound
The synthesis of 1-(3-Chlorophenyl)-3-[4-[3-[(3-Chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea typically involves:
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Preparation of the Thiazole Core:
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The thiazole ring can be synthesized through cyclization reactions involving thiourea derivatives and α-halo ketones.
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Functional groups such as chlorophenyl are introduced during or after the cyclization process.
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Formation of Urea Derivatives:
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The urea moiety is formed by reacting isocyanates or carbamates with amines.
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In this case, a chlorophenyl-substituted amine reacts with an appropriate isocyanate derivative.
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Final Assembly:
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The synthesized thiazole core is coupled with carbamoylamino groups through condensation reactions to yield the final compound.
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Reaction Scheme
The general reaction steps are summarized below:
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | Thiourea + α-Halo Ketone | Thiazole Derivative |
| 2 | Chlorophenyl Isocyanate + Amine | Urea Derivative |
| 3 | Thiazole + Carbamoylamino Group | Final Compound |
Urease Inhibition
Thiazole-based urea derivatives, including this compound, have been studied for their potential as urease inhibitors. Urease is an enzyme implicated in various pathological conditions such as:
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Peptic ulcers
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Kidney stone formation
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Hepatic encephalopathy
Studies have demonstrated that substituents like chlorophenyl enhance binding affinity to urease active sites due to hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
The compound’s thiazole core contributes to antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anti-inflammatory Potential
Preliminary molecular docking studies suggest that this compound could inhibit enzymes involved in inflammation pathways, making it a candidate for anti-inflammatory drug development .
Pharmaceutical Applications
This compound holds promise in drug development for:
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Anti-ulcer agents targeting urease.
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Broad-spectrum antimicrobial drugs.
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Anti-inflammatory therapies.
Research Directions
Further studies are needed to evaluate:
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Toxicity Profiles:
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Acute and chronic toxicity studies in animal models.
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Bioavailability:
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Optimization of solubility and stability for oral or injectable formulations.
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Mechanistic Insights:
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Detailed studies on enzyme inhibition mechanisms using X-ray crystallography or NMR spectroscopy.
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